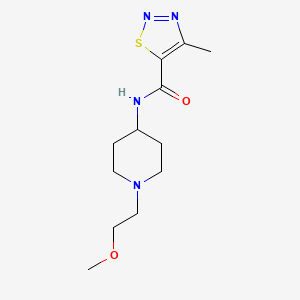

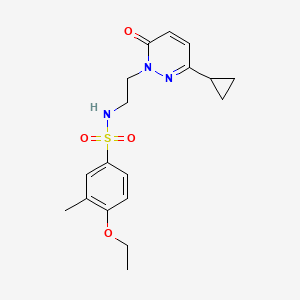

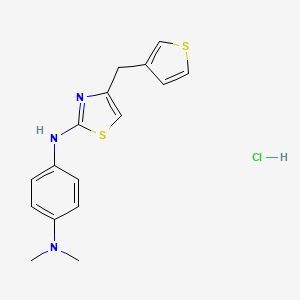

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their structural versatility and biological activity. Researchers explore the synthesis of substituted piperidines for potential drug candidates. The piperidine moiety can be modified to enhance pharmacological properties, such as binding affinity, selectivity, and metabolic stability .

Neurodegenerative Diseases

The piperidine scaffold has garnered interest in treating neurodegenerative disorders like Parkinson’s disease (PD) and Alzheimer’s disease (AD). For instance, the A2A adenosine receptor (A2A AR) , which is highly expressed in the striatum and olfactory tubercle, serves as a promising target for drug development in these pathologies .

Spiropiperidines and Condensed Piperidines

Researchers investigate the synthesis of spiropiperidines and condensed piperidines. These compounds exhibit unique three-dimensional structures and diverse reactivity. Their applications range from catalysis to bioactive molecules .

Multicomponent Reactions (MCRs)

Efficient methods for constructing piperidine derivatives involve multicomponent reactions. MCRs allow the rapid assembly of complex molecules by combining multiple reactants in a single step. Researchers explore MCRs to access diverse piperidine scaffolds .

Biological Evaluation of Piperidine-Based Drugs

Scientists assess the biological activity of synthetic and natural piperidines. This evaluation includes studying their interactions with biological targets, such as enzymes, receptors, and ion channels. Piperidine-containing compounds may exhibit antiviral, anticancer, or anti-inflammatory properties .

Hydrogenation and Cycloaddition Reactions

Hydrogenation and cycloaddition reactions provide efficient routes to piperidine derivatives. These transformations allow the introduction of functional groups and the creation of complex ring systems. Researchers optimize reaction conditions to achieve high yields and selectivity .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-9-11(19-15-14-9)12(17)13-10-3-5-16(6-4-10)7-8-18-2/h10H,3-8H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHQTSHOOOOBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)